molecular formula C11H7F3O B3126636 7-(Trifluoromethyl)naphthalen-1-ol CAS No. 33533-46-9

7-(Trifluoromethyl)naphthalen-1-ol

Cat. No.: B3126636
CAS No.: 33533-46-9
M. Wt: 212.17 g/mol
InChI Key: ARXBXFHKYFGTOD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)naphthalen-1-ol is an organic compound with the molecular formula C11H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, specifically at the 7th position, and a hydroxyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthol derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases like tetrabutylammonium fluoride (TBAF) to facilitate the reaction.

Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)naphthalen-1-ol may involve large-scale trifluoromethylation processes using advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various trifluoromethylated derivatives .

Scientific Research Applications

7-(Trifluoromethyl)naphthalen-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)naphthalene-2-ol
  • 6-(Trifluoromethyl)naphthalen-1-ol
  • 8-(Trifluoromethyl)naphthalen-1-ol

Comparison: Compared to its analogs, 7-(Trifluoromethyl)naphthalen-1-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The position of these groups can affect the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-(trifluoromethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXBXFHKYFGTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297143
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33533-46-9
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33533-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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